4-Isocyanatobenzene-1-sulfonic acid
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Overview
Description
4-Isocyanatobenzene-1-sulfonic acid is an organic compound characterized by the presence of both isocyanate and sulfonic acid functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-isocyanatobenzene-1-sulfonic acid typically involves the sulfonation of 4-isocyanatobenzene. This can be achieved through the reaction of 4-isocyanatobenzene with sulfur trioxide or fuming sulfuric acid. The reaction conditions often require controlled temperatures and the use of appropriate solvents to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, the production of this compound may involve advanced techniques such as high-speed ball milling or the use of sulfonating agents like sulfur trioxide in dichloromethane. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions: 4-Isocyanatobenzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to sulfonate salts.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming urea derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols are employed under mild conditions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonate salts.
Substitution: Urea derivatives and other substituted products.
Scientific Research Applications
4-Isocyanatobenzene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonic acid derivatives and urea compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactive isocyanate group.
Medicine: Explored for its potential in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.
Industry: Utilized in the production of dyes, detergents, and ion-exchange resins
Mechanism of Action
The mechanism of action of 4-isocyanatobenzene-1-sulfonic acid involves its reactive functional groups:
Isocyanate Group: The isocyanate group can react with nucleophiles such as amines and alcohols, forming urea and carbamate derivatives.
Sulfonic Acid Group: The sulfonic acid group imparts strong acidity and water solubility, making the compound useful in catalysis and as a precursor for other sulfonic acid derivatives.
Comparison with Similar Compounds
Benzenesulfonic Acid: Similar in structure but lacks the isocyanate group.
p-Toluenesulfonic Acid: Another sulfonic acid derivative, commonly used as a catalyst in organic synthesis.
Uniqueness: 4-Isocyanatobenzene-1-sulfonic acid is unique due to the presence of both isocyanate and sulfonic acid groups, which confer distinct reactivity and versatility in chemical transformations. This dual functionality makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C7H5NO4S |
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Molecular Weight |
199.19 g/mol |
IUPAC Name |
4-isocyanatobenzenesulfonic acid |
InChI |
InChI=1S/C7H5NO4S/c9-5-8-6-1-3-7(4-2-6)13(10,11)12/h1-4H,(H,10,11,12) |
InChI Key |
FQYHWUZKRLFOPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=C=O)S(=O)(=O)O |
Origin of Product |
United States |
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